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Compound of Interest

Compound Name: 2-O-Tolylmorpholine hcl

Cat. No.: B15239107

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into
drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3][4]
[5] This guide provides a comparative overview of the pharmacokinetic profiles of several
approved drugs containing the morpholine moiety. Due to the limited availability of public data
on 2-O-Tolylmorpholine HCI and its direct analogs, this guide utilizes well-characterized,
commercially available morpholine-containing drugs—Reboxetine, Gefitinib, Aprepitant, and
Linezolid—as representative examples. The data presented herein, derived from various
clinical and pharmacokinetic studies, serves to illustrate the range of pharmacokinetic
behaviors exhibited by this class of compounds.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected morpholine-
containing drugs. These parameters are crucial for evaluating the absorption, distribution,
metabolism, and excretion (ADME) of a compound, which collectively determine its therapeutic
efficacy and safety profile.
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Parameter Reboxetine Gefitinib Aprepitant Linezolid
Bioavailability
%) >94%(6][7] ~60%][8][9] 59-67%][10] ~100%[11][12]

0
Time to Max.
Concentration 2-4[6][13] 3-7[9] ~4 0.5-2[11][12]
(Tmax) (hours)
Plasma Protein

o >97%][6] ~90%[9] >95%[10][14] 31%[11][12]
Binding (%)
Volume of
Distribution (Vd) - 1400[9] ~70 40-50[12]
L
Elimination Half-
. ~12-13[6][13] ~41-48[9][15] ~10.5-28.8[16] 3.4-7.4[12]
life (t*2) (hours)

CYP3A4,

_ CYP3A4, o

Primary CYP1A2, Oxidation (non-
) CYP3A4[6][7] CYP2D6[8][9] )
Metabolism [17] CYP2C19[10] enzymatic)
[14]
Primary Feces and ]
) Renal[13] Feces[9] ] Urine

Excretion Route Urine[10]

Experimental Protocols

The pharmacokinetic data presented above are typically generated through a series of

standardized in vivo and in vitro experiments. Below are detailed methodologies representative

of those used in the pharmaceutical industry to characterize the ADME properties of new

chemical entities.

Pharmacokinetic Study in Healthy Volunteers

» Objective: To determine the single-dose and multiple-dose pharmacokinetics of a drug in

healthy human subjects.

o Methodology:
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o Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining
informed consent. Subjects undergo a thorough medical screening to ensure they meet
the inclusion criteria.

o Drug Administration: A single oral dose of the drug is administered to the subjects. For
multiple-dose studies, the drug is administered at regular intervals to achieve steady-state
concentrations.

o Blood Sampling: Serial blood samples are collected at predefined time points before and
after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

o Plasma Analysis: Blood samples are centrifuged to separate plasma. The concentration of
the drug and its major metabolites in the plasma is quantified using a validated analytical
method, typically high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS).

o Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key
pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using
non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the cytochrome P450 (CYP)
enzymes responsible for the metabolism of a drug.

Methodology:

o Incubation: The test compound is incubated with human liver microsomes or hepatocytes
in the presence of necessary cofactors (e.g., NADPH).

o Metabolite Identification: After incubation, the samples are analyzed by HPLC-MS/MS to
identify and quantify the metabolites formed.

o CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, the drug is
incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9,
CYP2C19, CYP2D6, CYP3A4). Alternatively, selective chemical inhibitors for each CYP
isoform are used in incubations with human liver microsomes.
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Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of
morpholine-containing compounds.
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A conceptual workflow for preclinical and clinical pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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